molecular formula C9H17Cl2N3S B6610990 1-(5-ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride CAS No. 2866318-36-5

1-(5-ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride

Cat. No.: B6610990
CAS No.: 2866318-36-5
M. Wt: 270.22 g/mol
InChI Key: SLJIFEZHJLNXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C9H15N3S·2HCl. It is a derivative of piperazine, a common scaffold in medicinal chemistry, and contains a thiazole ring, which is known for its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-ethyl-1,3-thiazol-2-yl)piperazine typically involves the reaction of 5-ethyl-1,3-thiazole with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of 1-(5-ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The piperazine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-ethyl-1,3-thiazol-2-yl)piperazine dihydrochloride is unique due to the presence of the ethyl group on the thiazole ring, which can influence its biological activity and chemical reactivity. This structural feature can enhance its binding affinity to specific targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

5-ethyl-2-piperazin-1-yl-1,3-thiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S.2ClH/c1-2-8-7-11-9(13-8)12-5-3-10-4-6-12;;/h7,10H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJIFEZHJLNXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.